molecular formula C11H8F2N2 B567175 5-(3,4-Difluorophenyl)pyridin-3-amine CAS No. 1226415-43-5

5-(3,4-Difluorophenyl)pyridin-3-amine

Cat. No.: B567175
CAS No.: 1226415-43-5
M. Wt: 206.196
InChI Key: UUQWRXQFVGLUAY-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)pyridin-3-amine is an organic compound with the molecular formula C11H8F2N2. It is a derivative of pyridine, where the 3-position of the pyridine ring is substituted with an amino group and the 5-position is substituted with a 3,4-difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(3,4-Difluorophenyl)pyridin-3-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of the 3,4-difluorophenyl group with a halogenated pyridine derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability. The choice of reagents, catalysts, and solvents would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit a kinase enzyme by occupying its active site, preventing substrate binding and subsequent phosphorylation events . The pathways involved would vary depending on the target and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Difluorophenyl)pyridin-3-amine is unique due to the presence of both the amino group and the 3,4-difluorophenyl group, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in drug discovery and materials science .

Properties

IUPAC Name

5-(3,4-difluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-10-2-1-7(4-11(10)13)8-3-9(14)6-15-5-8/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQWRXQFVGLUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735024
Record name 5-(3,4-Difluorophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226415-43-5
Record name 5-(3,4-Difluorophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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